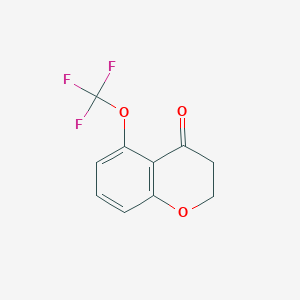

5-(Trifluoromethoxy)chroman-4-one

Descripción

5-(Trifluoromethoxy)chroman-4-one is a chroman-4-one derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 5-position of the chromanone scaffold. Chroman-4-ones are bicyclic compounds consisting of a benzene ring fused to a γ-pyrone ring, and their bioactivity is heavily influenced by substituent patterns. The trifluoromethoxy group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Propiedades

Fórmula molecular |

C10H7F3O3 |

|---|---|

Peso molecular |

232.16 g/mol |

Nombre IUPAC |

5-(trifluoromethoxy)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7-9(8)6(14)4-5-15-7/h1-3H,4-5H2 |

Clave InChI |

OQADXZHDNWFMAA-UHFFFAOYSA-N |

SMILES canónico |

C1COC2=C(C1=O)C(=CC=C2)OC(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethoxy)chroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods: Industrial production of 5-(Trifluoromethoxy)chroman-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5-(Trifluoromethoxy)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 5-(Trifluoromethoxy)chroman-4-one.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

5-(Trifluoromethoxy)chroman-4-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5-(Trifluoromethoxy)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group distinguishes 5-(Trifluoromethoxy)chroman-4-one from analogs with other substituents. Key comparisons include:

*Estimated based on trifluoromethoxy analogs in PAR4 antagonists .

The -OCF₃ group’s high lipophilicity enhances membrane permeability, making it advantageous for CNS-targeted drugs like VU6010608, a mGlu7 NAM with robust blood-brain barrier penetration . In contrast, methoxy derivatives (e.g., 5-methoxychroman-4-one) are less metabolically stable due to demethylation pathways .

2.2.1 Anticancer Activity

Chroman-4-one derivatives with hydroxy, methoxy, or benzyl substituents exhibit cytotoxic effects. For example:

- Compound 7 (from Ophiopogon japonicus): (3R)-3-hydroxy-3-(4’-methoxybenzyl)-5,6,7-trimethoxychroman-4-one showed potent activity against A-549 lung cancer cells (IC₅₀ = 8.0 µM) .

- 5-(Trifluoromethoxy) Analogs : While direct data are absent, structurally similar PAR4 antagonists (e.g., 9j with a 2-chlorophenyl group) achieved IC₅₀ = 445 nM, whereas -OCF₃ derivatives (e.g., 9b, 9c) were inactive . This highlights the critical role of substituent positioning and electronic effects.

2.2.2 CNS Activity

- VU6010608 : A 5-(trifluoromethoxy)phenyl-containing mGlu7 NAM demonstrated efficacy in blocking long-term potentiation, attributed to the -OCF₃ group’s ability to balance potency and brain penetration .

- Methoxy/Difluoromethoxy Analogs: (R)-7-(Difluoromethoxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one (3f) was synthesized for isoflavonoid applications but lacks reported CNS activity .

Stereochemical Considerations

Chiral centers in chroman-4-ones (e.g., 3R-configuration in Compound 7 ) significantly influence bioactivity. For 5-(Trifluoromethoxy)chroman-4-one, stereochemistry at the 4-keto position could modulate target binding, though this remains unstudied in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.